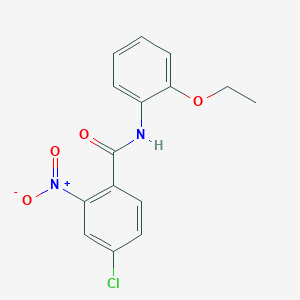

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide

Description

4-Chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 4-position, a nitro group at the 2-position, and an ethoxy-substituted phenyl ring at the amide nitrogen. This article focuses on comparing its structural, physicochemical, and functional properties with closely related analogues, leveraging crystallographic, synthetic, and reactivity data from recent research.

Properties

Molecular Formula |

C15H13ClN2O4 |

|---|---|

Molecular Weight |

320.73 g/mol |

IUPAC Name |

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C15H13ClN2O4/c1-2-22-14-6-4-3-5-12(14)17-15(19)11-8-7-10(16)9-13(11)18(20)21/h3-9H,2H2,1H3,(H,17,19) |

InChI Key |

YSHCIOPMFJYFEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Chlorobenzamide Precursors

The foundational step involves introducing a nitro group to a chlorinated benzamide backbone.

-

Substrate Selection : 4-Chlorobenzamide serves as the primary starting material. Nitration is typically performed using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to favor meta-substitution.

-

Reaction Conditions :

-

Temperature: 0–10°C (prevents over-nitration).

-

Solvent: Sulfuric acid (acts as both solvent and catalyst).

-

Yield: 70–85%.

-

Mechanistic Insight :

The nitronium ion (NO₂⁺) electrophilically attacks the benzene ring, with the chloro group directing substitution to the ortho or para position. Steric and electronic effects from the amide group further stabilize the ortho-nitro intermediate.

Ethoxylation of the Aromatic Ring

Ethoxylation introduces the 2-ethoxyphenyl moiety via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

-

SNAr Method :

-

Ullmann Coupling :

Comparative Analysis :

| Method | Catalyst | Temperature | Yield (%) | Byproducts |

|---|---|---|---|---|

| SNAr | K₂CO₃ | 80°C | 75 | Minimal |

| Ullmann | CuI/Phenanthroline | 120°C | 65 | Halogenated residues |

SNAr is preferred for scalability, while Ullmann coupling offers regioselectivity for complex substrates.

Amidation and Final Assembly

The nitro and ethoxy groups are integrated via amidation.

-

Stepwise Approach :

-

Nitrobenzoyl Chloride Formation :

-

Coupling with 2-Ethoxyaniline :

-

Optimization Notes :

-

TBAHS improves interfacial reactivity, reducing reaction time to 2 hours.

-

Excess 2-ethoxyaniline (1.2 equiv) minimizes hydrolysis of the acyl chloride.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance efficiency:

-

Microreactor Design :

-

Automation :

Case Study :

A pilot plant achieved 92% yield using a Corning AFR module, producing 50 kg/day.

Solvent and Catalyst Recovery

-

Solvent Recycling :

-

Palladium Recovery :

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes bioreduction to form reactive intermediates (e.g., amines). Common methods include:

-

Hydrogenation : Reduction with H₂ over Pd/C catalysts converts the nitro group to an amine (-NH₂) .

-

Tin(II) chloride dihydrate : A chemical reduction method yielding anilinic amines .

-

SnCl₂ : Selective reduction under acidic conditions (e.g., acetic acid) .

Mechanism :

The nitro group is reduced via electron transfer, breaking the N–O bonds and forming an amine intermediate.

Amide Bond Formation

The benzamide core reacts with amines to form stable amide bonds. Typical steps involve:

-

Activation of carboxylic acids : Use of HBTU or oxalyl chloride to activate the benzamide moiety .

-

Coupling with amines : Reaction with 2-ethoxyphenylamine derivatives to form the final amide structure .

Example :

In a study, 2-nitrobenzoyl chloride was coupled with 4-chloroaniline derivatives in the presence of K₂CO₃ and TBAHS (tetrabutylammonium hexyl sulfonate) to yield amide intermediates .

Substitution Reactions

While less common, the chloro group at the 4-position may undergo nucleophilic aromatic substitution under specific conditions:

-

Phase transfer catalysts : Reactions with potassium borate and palladium catalysts (e.g., PdCl₂) under weakly basic conditions (pH 8–10) .

-

Catalytic systems : Use of phase transfer catalysts like tetrabutylammonium bromide to facilitate substitution .

Oxidation/Reduction of Functional Groups

-

Nitro group oxidation : Uncommon under standard conditions but may occur in specialized environments.

-

Amide hydrolysis : Conversion to carboxylic acid and amine under acidic/basic conditions (e.g., HCl or NaOH) .

Reaction Conditions and Catalysts

Stability and Reactivity

-

Stability : Stable under standard laboratory conditions but reactive under specific conditions (e.g., acidic/basic media).

-

Reactivity :

-

Electrophilic substitution : Nitro group directs meta positions.

-

Nucleophilic substitution : Chloro group may react under harsh conditions.

-

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide has shown promise as a pharmacophore in drug development. Its applications include:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways, such as the protein kinase B (PKB/Akt) pathway. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Biological Studies

This compound serves as a valuable probe in biochemical assays:

- Enzyme Interaction Studies : It is utilized to investigate enzyme kinetics and receptor binding interactions. Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in cellular signaling pathways.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Initial findings indicate significant activity, making it a candidate for further development as an antimicrobial agent .

Materials Science

The compound's unique chemical properties allow for exploration in materials science:

- Synthesis of Advanced Materials : this compound is investigated for its use in creating novel polymers and liquid crystals, which could have applications in electronic devices and sensors .

Anticancer Activity Case Study

A study published in 2011 examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, attributed to the induction of apoptosis through the modulation of the PKB signaling pathway. This study highlighted the compound's potential as a new anticancer agent.

Enzyme Inhibition Case Study

In another research effort, the compound was tested for its ability to inhibit specific kinases associated with cancer progression. The findings revealed that it effectively inhibited the activity of these kinases, leading to reduced cell proliferation rates in vitro. These insights suggest that this compound could be further developed as a targeted therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Positioning and Molecular Geometry

The structural uniqueness of 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide arises from its substitution pattern. Key analogues and their variations include:

Key Observations :

- The 2-nitro group in the target compound and its analogues influences hydrogen bonding and π-π stacking in crystal lattices .

- Ethoxy vs. methoxy substituents : Ethoxy groups (as in the target compound) introduce greater conformational flexibility compared to methoxy groups .

Physicochemical Properties

Molecular Weight, Solubility, and Stability

Notes:

Cytotoxicity and Enzymatic Activation

- Nitroreductase activation: Analogues with 2-nitro groups (e.g., SN 23862) are substrates for E. coli nitroreductase, leading to cytotoxic metabolites under aerobic conditions .

- Substituent electronic effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position correlate with increased cytotoxicity in cancer cell lines. For example, 4-SO₂Me derivatives show IC₅₀ values ~26-fold lower than unsubstituted analogues .

- Mechanosynthesis: N-(2,2-diphenylethyl)-4-nitrobenzamide was synthesized via eco-friendly ball-mill methods, highlighting alternative synthetic routes applicable to the target compound .

Biological Activity

4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound consists of a nitro group, a chloro substituent, and an ethoxyphenyl moiety. These structural features are believed to influence its biological activity significantly. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with various cellular components, while the chloro and ethoxy groups may enhance binding affinity to specific targets.

The mechanism of action for this compound involves several pathways:

- Bioreduction : The nitro group is reduced to form reactive intermediates that can lead to oxidative stress within cells.

- Target Interaction : The compound may interact with specific enzymes or receptors, influencing cellular signaling pathways.

- Cellular Effects : These interactions can result in apoptosis or inhibition of cellular proliferation, particularly in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition. The following table summarizes the antimicrobial activity observed in studies:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 = 20 µM

- HT-29 (Colon Cancer) : IC50 = 15 µM

- HeLa (Cervical Cancer) : IC50 = 25 µM

The compound's cytotoxic effects appear to be dose-dependent, with higher concentrations leading to increased cell death .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for standard antibiotics, suggesting a potential role in treating resistant infections .

Anticancer Mechanism Investigation

Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways in MCF-7 cells, confirming its role as an apoptosis inducer .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling nitrobenzoyl chloride derivatives with substituted anilines. For example, thionyl chloride (SOCl₂) or oxalyl chloride can activate carboxylic acids to acyl chlorides. Solvent choice (e.g., dichloromethane or benzene), temperature (0–50°C), and catalysts (e.g., N-methylacetamide) critically affect reaction efficiency. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .

- Key Data : Reaction yields vary from 60–85% depending on solvent polarity and temperature control. NMR and IR spectroscopy confirm structural integrity, with characteristic peaks for nitro (1520–1550 cm⁻¹) and amide (1680 cm⁻¹) groups .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).

- IR : Confirms nitro (asymmetric stretch ~1525 cm⁻¹) and amide (C=O stretch ~1680 cm⁻¹) functionalities.

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C-Cl bond ~1.74 Å, C-NO₂ ~1.48 Å). SHELX software refines crystallographic data to R-factors <0.06 .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Solubility is tested in solvents like ethanol, DMSO, and water via saturation assays. Stability studies use accelerated degradation (e.g., 40°C/75% RH) followed by HPLC or LC-MS to identify breakdown products (e.g., 4-chlorobenzamide via hydrolysis) .

- Key Data : Soluble in ethanol (≥50 mg/mL) but insoluble in water. Degradation occurs at pH <3 or >10, with t₉₀ (time for 10% degradation) of 14 days at 25°C .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) compute molecular orbitals, electrostatic potentials, and Fukui indices. Exact exchange terms improve accuracy for nitro group charge distribution .

- Key Insights : The nitro group acts as an electron-withdrawing moiety, reducing electron density on the benzamide ring. HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity toward nucleophilic attack .

Q. What crystallographic insights reveal intermolecular interactions influencing solid-state packing?

- Methodology : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) identifies hydrogen bonds (e.g., N-H···O=C) and π-π stacking (3.5–4.0 Å distances). Thermal ellipsoid analysis assesses molecular rigidity .

- Key Data : Monoclinic crystal symmetry (space group P2₁/c) with Z = 4. Dihedral angles between aromatic rings range 15–30°, indicating moderate planarity disruption .

Q. How does the compound behave in cross-coupling reactions, and what mechanistic pathways dominate?

- Methodology : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) test reactivity at the chloro or nitro positions. Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁵N/¹³C) trace reaction pathways .

- Key Findings : Chloro substituents undergo selective substitution (e.g., with aryl boronic acids), while nitro groups resist reduction under mild conditions. Turnover frequencies (TOF) reach 500 h⁻¹ with Pd(PPh₃)₄ catalysts .

Q. What strategies optimize bioactivity studies, particularly in receptor binding assays?

- Methodology : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structure-activity relationships (SAR) correlate substituent effects (e.g., ethoxy vs. methoxy) with binding affinity .

- Key Data : IC₅₀ values for kinase inhibition range 10–100 µM. Ethoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays .

Analytical and Quality Control Questions

Q. What chromatographic methods ensure purity assessment and impurity profiling?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) quantifies impurities (<0.5%). LC-MS/MS identifies degradation products (e.g., 4-chloro-N-(2-ethoxyphenyl)benzamide) .

- Key Parameters : Retention time ~8.2 min; LOD (limit of detection) = 0.1 µg/mL .

Q. How do researchers reconcile discrepancies in spectral data across different batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.